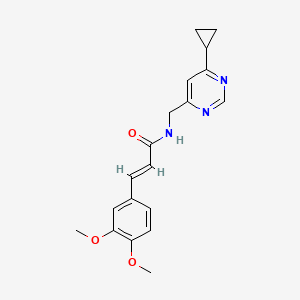
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in regulating gene expression, and their dysregulation has been linked to various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of hematological malignancies.
Scientific Research Applications
Genotoxicity and DNA Interaction
Acrylamide derivatives, including compounds structurally similar to (E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide, have been studied for their interaction with DNA and potential genotoxic effects. Acrylamide itself is reported to interact with DNA, possibly leading to oxidative and alkylative DNA base modifications. This interaction may involve the induction of apoptosis and impairment in DNA repair mechanisms, suggesting a broad spectrum of effects on normal cell DNA (Błasiak et al., 2004).
Inhibition of Tyrosine Kinases
Tyrosine kinase inhibitors, including certain acrylamide derivatives, have shown promise in targeting the ATP binding site of the epidermal growth factor receptor (EGFR), offering a pathway for the development of cancer therapeutics. These inhibitors, particularly those with acrylamide groups, act as irreversible inhibitors, presenting potential for the treatment of various cancers (Smaill et al., 1999).
Polymerization and Material Science
Acrylamide derivatives are pivotal in the field of polymer science, especially in the synthesis of polymers with specific stereochemical configurations. For instance, the polymerization of N,N-dialkylacrylamides has been explored for producing polymers with varied isotacticity, which is crucial for determining the physical properties of these materials (Kobayashi et al., 1999).
Synthesis of Heterocyclic Compounds
The synthesis and characterization of heterocyclic compounds, including pyrimidines and thioureas, involve acrylamide derivatives as key intermediates. These compounds are foundational in developing novel pharmaceuticals with potential antibacterial and anticancer activities (Ji, 2006; Bondock & Gieman, 2015).
Anticancer and Anti-inflammatory Agents
Some acrylamide derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory properties. These efforts highlight the therapeutic potential of acrylamide derivatives in addressing chronic diseases and cancer, showcasing the chemical's versatility beyond its traditional applications (Amr et al., 2007).
properties
IUPAC Name |
(E)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-24-17-7-3-13(9-18(17)25-2)4-8-19(23)20-11-15-10-16(14-5-6-14)22-12-21-15/h3-4,7-10,12,14H,5-6,11H2,1-2H3,(H,20,23)/b8-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXZIXHJWUPJDK-XBXARRHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=N2)C3CC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((6-cyclopropylpyrimidin-4-yl)methyl)-3-(3,4-dimethoxyphenyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


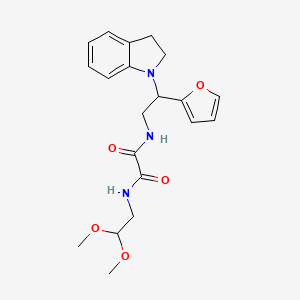
![4-Methyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2647866.png)

![N-[1,4-dioxo-3-(phenethylamino)-1,4-dihydro-2-naphthalenyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2647868.png)
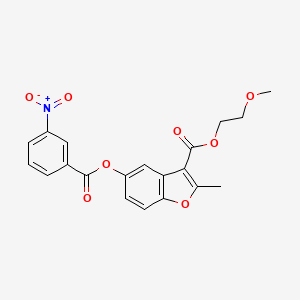
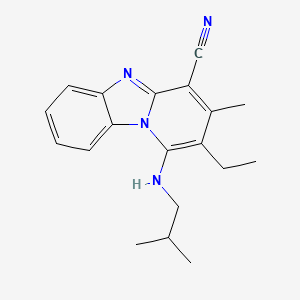
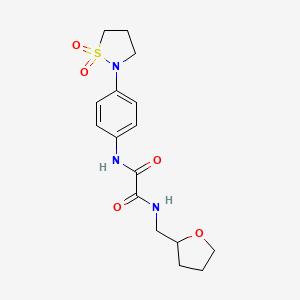
![N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2647875.png)


![8-(2,4-dimethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[2-(2-Methoxyphenyl)ethyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2647883.png)